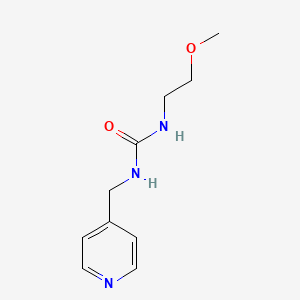![molecular formula C23H22N4O3S2 B4539857 3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole](/img/structure/B4539857.png)
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves the condensation reactions between various thiosemicarbazides and aldehydes or ketones. For instance, compounds similar to the one have been synthesized by reacting amino-triazoles with methoxybenzaldehyde derivatives under reflux in ethanol (Medetalibeyoğlu, Beytur, & Yüksek, 2018). Such methods typically yield a series of triazole-thione derivatives, showcasing the versatility and reactivity of the triazole core when combined with various substituents.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which significantly influences the electronic and geometric properties of the molecule. Computational methods, such as density functional theory (DFT), have been employed to optimize the molecular structure and calculate electronic properties, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) (Gökce et al., 2014). These properties are crucial for understanding the reactivity and stability of the compound.
Chemical Reactions and Properties
Triazole derivatives exhibit a range of chemical reactions, primarily due to the reactive nature of the 1,2,4-triazole ring. They can undergo nucleophilic substitution reactions, addition reactions, and cyclization reactions, leading to a diverse array of products. For instance, the interaction of triazole compounds with various thiols has led to the synthesis of thiazole and thiadiazole derivatives, which demonstrate the compound's versatile reactivity (Nagase, 1974).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. Single-crystal X-ray diffraction analysis has been used to determine the crystal structure of similar compounds, revealing the arrangements of atoms within the crystal lattice and the presence of hydrogen bonding and other intermolecular interactions (Ye Jiao et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and biological activity, are significantly affected by the triazole core and its substituents. Some triazole derivatives have been found to exhibit notable biological activities, such as antifungal and anticancer properties, attributed to their ability to interact with biological targets (Ballari et al., 2017). The specific chemical properties of the compound would depend on its molecular structure and the nature of its substituents.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-4-[[4-ethyl-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-3-27-21(10-15-4-7-18(28-2)8-5-15)25-26-23(27)32-13-17-12-31-22(24-17)16-6-9-19-20(11-16)30-14-29-19/h4-9,11-12H,3,10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKFCRJWECGGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC4=C(C=C3)OCO4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(2,5-dimethoxyphenyl)ethyl]-3-methoxybenzamide](/img/structure/B4539784.png)
![5-isopropyl-3-phenyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4539787.png)
![N'-[1-(3-hydroxyphenyl)ethylidene]-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B4539794.png)

![4-(difluoromethyl)-3-methyl-6-(5-methyl-2-thienyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4539811.png)

![2-(4-bromophenyl)-2-oxoethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B4539830.png)
![N-(7,8-dimethoxy-1-oxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-3-yl)guanidine](/img/structure/B4539845.png)
![4-(4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)morpholine](/img/structure/B4539853.png)
![4-chloro-N-{2-chloro-4-[(diphenylacetyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B4539856.png)
![1,1'-sulfonylbis[3-(benzylthio)benzene]](/img/structure/B4539861.png)
![N-[3-(diethylamino)propyl]-4-methylbenzenesulfonamide](/img/structure/B4539865.png)
